molecular formula C24H26N4O B7709494 4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7709494
M. Wt: 386.5 g/mol
InChI Key: XYDNUULYLAXIMG-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups including a tert-butyl group, a pyrazoloquinoline group, and a benzamide group . These groups are common in many pharmaceuticals and could imply a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]quinoline group, for example, is a bicyclic structure consisting of a pyrazole ring fused with a quinoline .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the benzamide group could make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with a tert-butyl group often have increased hydrophobicity compared to their non-tert-butyl counterparts .

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for the synthesis of complex molecules.

Biologically Active Compounds: Crizotinib Intermediate

The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1) plays a crucial role in the synthesis of biologically active compounds, including crizotinib. Crizotinib is an FDA-approved drug used to treat non-small cell lung cancer (NSCLC) by inhibiting ALK and ROS1 kinases .

Medicinal Chemistry: tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

This compound, with its tert-butyl group, has potential applications in medicinal chemistry. Its structure suggests it could be a useful scaffold for designing novel drugs or targeting specific receptors .

Stereochemistry and Nomenclature

The tert-butyl group is a fascinating topic in organic chemistry. It is often used as a substituent in cyclic compounds. For instance, naming a compound with a tert-butyl substituent involves considering its position and stereochemistry. The IUPAC nomenclature rules guide the correct naming, ensuring clarity and consistency .

Chemical Transformations and Biocatalysis

Beyond its synthetic utility, the tert-butyl group has implications in biosynthetic and biodegradation pathways. Researchers have explored its use in chemical transformations and even its potential application in biocatalytic processes .

Total Synthesis of Natural Products

The protodeboronation strategy has been employed in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s versatility and its role in constructing complex molecular architectures .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazolopyrimidines have been identified as tyrosine kinase inhibitors, which are often used in cancer treatment .

properties

IUPAC Name

4-tert-butyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-5-14-28-22-19(15-17-8-6-7-9-20(17)25-22)21(27-28)26-23(29)16-10-12-18(13-11-16)24(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNUULYLAXIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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